molecular formula C13H21NO2 B097164 Guaiactamine CAS No. 15687-23-7

Guaiactamine

Cat. No. B097164
CAS RN: 15687-23-7
M. Wt: 223.31 g/mol
InChI Key: OTEAKJIIJRDXBV-UHFFFAOYSA-N
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Description

Guaiactamine, also known as Galantamine, is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . It is used to manage mild to moderate dementia associated with Alzheimer’s Disease . It is not known to alter the course of the underlying dementing process .


Synthesis Analysis

Galantamine synthesis involves a docking-based technique for designing GAL derivatives with dual-site binding fragments – one blocking the catalytic site and another blocking the peripheral anionic site (PAS) . The highly scored compounds are synthesized and tested .


Molecular Structure Analysis

The molecular formula of Guaiactamine is C13H21NO2 . Its average mass is 223.311 Da and its monoisotopic mass is 223.157227 Da .

Scientific Research Applications

Anti-Rheumatoid and Anti-Oxidant Activity

Guaiacum officinale, a homeopathic preparation, has shown potential in anti-rheumatic and anti-oxidant activities. This was observed in an animal study where treatment with Guaiacum led to normalization of various physical and biochemical parameters in rheumatoid arthritis-induced rats (Sarkar, Datta, Das, & Gomes, 2014).

Dental Applications

Guaiacol has been studied for its effects in dentistry, particularly in the context of gingivitis and periodontitis. A study involving a paste containing guaiacol demonstrated anti-inflammatory effects and inhibition of microbial growth in periodontal pockets, suggesting potential applications in dental health (Yamamura, 1987).

Toxicity Studies

Research has also focused on the acute toxicity of guaiacol. A study on mice found that guaiacol is highly toxic, with effects such as tachycardia, hypothermia, and organ necrosis at high doses. This highlights the importance of understanding and controlling its usage, especially in unregulated contexts (Martínez Enríquez et al., 2009).

Cytotoxic Effects

In the context of clinical dentistry, phenolic compounds including guaiacol have been investigated for their cytotoxic effects on human dental pulp fibroblasts. These findings emphasize the need for cautious use of such substances to avoid pulpal or periapical irritations (Chang, Tai, Huang, & Huang, 2000).

Historical Applications

The historical aspect of guaiacol has been documented, illustrating its use in the treatment of syphilis and its discovery as a chemical capable of detecting occult blood (Moeller, 1984).

Osteoclastogenesis Inhibition

Research on Angelica sinensis identified guaiacol as an active component capable of suppressing osteoclastogenesis, which could be relevant for treating bone diseases like osteoporosis. This study indicated that guaiacol inhibits key pathways involved in osteoclast differentiation and function (Zhi et al., 2020).

Antifungal Properties

Guaiacol has demonstrated fungicidal activity against Fusarium graminearum, a significant plant pathogen. It inhibits mycelial growth and toxin production, suggesting potential applications in agriculture and food preservation (Gao et al., 2021).

Therapeutic Potential in Gastro-Oesophageal Reflux

A study evaluated guaiacol's effects on the oesophagus, finding it increased resting lower oesophageal sphincter pressures. This suggests potential utility in treating reflux oesophagitis and other motility disorders (Heatley, Evans, Rhodes, & Atkinson, 1982).

Hepatoprotective and Antidiabetic Effects

Guaiacum officinale has been explored for its antidiabetic and hepatoprotective effects. In a study with diabetic rats, its extract showed significant blood glucose reduction and improved liver function markers (Ibrahim et al., 2019).

Guaiane-type Sesquiterpenes Activities

Advances in the understanding of guaiane-type sesquiterpenes, to which guaiactamine belongs, have revealed their potential in antitumor, anti-inflammatory, and antibacterial activities. These compounds are being explored for various therapeutic applications (Ma, Chen, Zhang, & Li, 2019).

Safety And Hazards

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Specific safety and hazard information for Guaiactamine was not found in the search results.

Future Directions

While specific future directions for Guaiactamine were not found in the search results, it’s worth noting that future drug trials are predicted to be more finely tuned and targeted to a defined group of patients in whom they’ll deliver the most promising results . Treatments to slow or stop Alzheimer’s damage to the brain are being focused on .

properties

IUPAC Name

N,N-diethyl-2-(2-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEAKJIIJRDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046139
Record name Guaiactamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaiactamine

CAS RN

15687-23-7
Record name Guaiactamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiactamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Kamimura, H Sasaki, S Kawamura - Xenobiotica, 1985 - Taylor & Francis
… 5-hydroxylation of specifically o-methoxyphenoxy derivatives are known, there are many drugs bearing an o-methoxyphenoxy group besides amosulalol, such as guaiactamine (…
Number of citations: 10 www.tandfonline.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
FA Navarro - Med Clín (Barc), 1995 - esteve.org
* Publicado en Medicina Clínica 1995; 105: 420-427. quemática los diversos aspectos que se abordan en la propuesta de normalización. A grandes rasgos, el presente artículo se …
Number of citations: 9 www.esteve.org
Х МИРАНДА, С САБЛОЦКИЙ - 2001 - elibrary.ru
Изобретение относится к приспособлениям по чрескожному применению лекарственных веществ, точнее к композиции для чрескожного применения лекарственных веществ, …
Number of citations: 0 elibrary.ru

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